![molecular formula C25H20O5 B11252641 methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate](/img/structure/B11252641.png)
methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate involves several steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . The resulting product is then reacted with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides in the presence of a base like potassium carbonate.
Scientific Research Applications
Methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Methyl 4-{[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]methyl}benzoate is unique among coumarin derivatives due to its specific structural features. Similar compounds include:
7-Amino-4-methylcoumarin: Known for its antimicrobial activity.
2-Methyl-4-phenyl-2H-chromen-2-one: Exhibits anti-inflammatory and antiviral properties.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Studied for their anticancer and antioxidant activities.
These compounds share similar biological activities but differ in their specific applications and effectiveness.
Properties
Molecular Formula |
C25H20O5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 4-[(4-methyl-2-oxo-3-phenylchromen-6-yl)oxymethyl]benzoate |
InChI |
InChI=1S/C25H20O5/c1-16-21-14-20(29-15-17-8-10-19(11-9-17)24(26)28-2)12-13-22(21)30-25(27)23(16)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |
InChI Key |
NPKMZDGEEOORMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


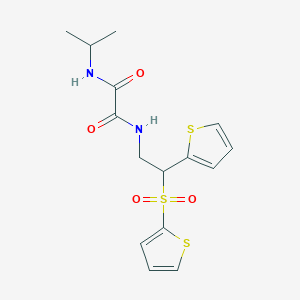
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11252570.png)
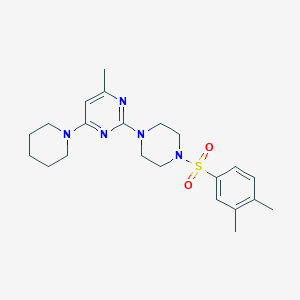
![N-(2,4-difluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252588.png)
![N-Tert-butyl-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11252591.png)
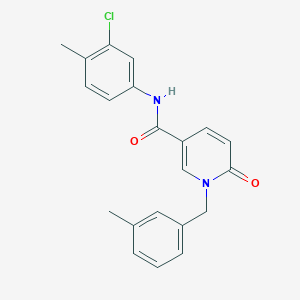
![5-Chloro-2-methoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11252605.png)
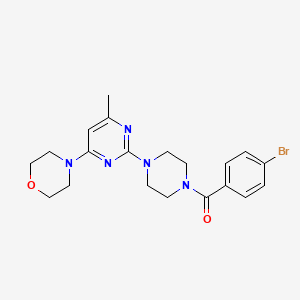
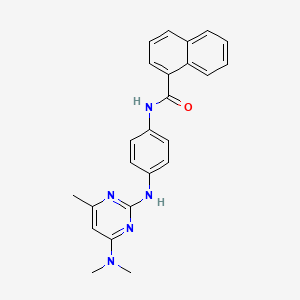
![4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11252614.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11252619.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11252622.png)
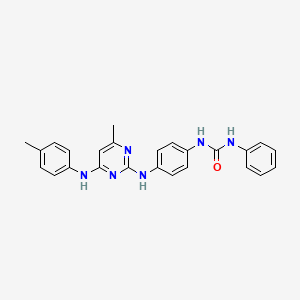
![N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11252631.png)
